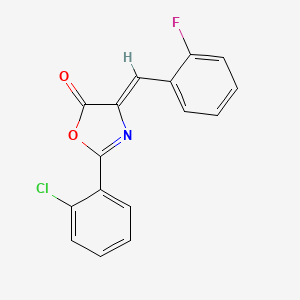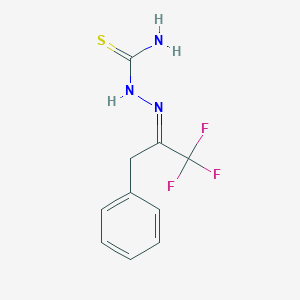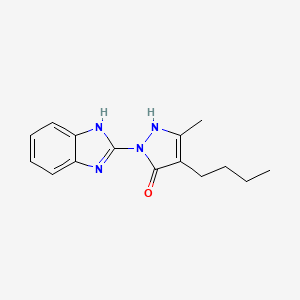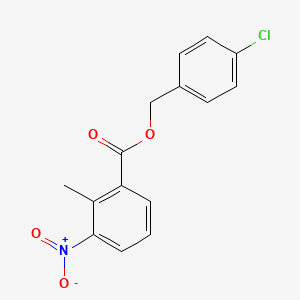
2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one, also known as CFCO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. Additionally, it has been found to possess antibacterial, antifungal, and antiviral properties.
実験室実験の利点と制限
One of the advantages of using 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potent pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
将来の方向性
Further research is needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one and its potential pharmacological properties. Additionally, future studies should focus on optimizing the synthesis method of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one to improve its solubility and bioavailability. Furthermore, the potential use of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
合成法
2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 2-chlorobenzaldehyde and 2-fluorobenzylidene malononitrile, followed by cyclization with ammonium acetate. Another method involves the reaction between 2-chlorobenzaldehyde and 2-fluorobenzylamine, followed by cyclization with malononitrile and ammonium acetate.
科学的研究の応用
2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to possess potent anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
特性
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-7-3-2-6-11(12)15-19-14(16(20)21-15)9-10-5-1-4-8-13(10)18/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZBMOMZIGSEK-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2-Chlorophenyl)-4-[(2-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)



![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)

![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)
![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)


![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)